Cas no 2109166-44-9 (rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione)

rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione structure
2109166-44-9 structure
Product Name:rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
CAS No:2109166-44-9
MF:C7H14N2O4S2
MW:254.327059268951
CID:6006202
PubChem ID:124784166
Update Time:2025-07-10

rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione Chemical and Physical Properties

Names and Identifiers

    • EN300-714829
    • rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
    • 2109166-44-9
    • Inchi: 1S/C7H14N2O4S2/c1-14(10,11)9-3-2-8-6-4-15(12,13)5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
    • InChI Key: YZPLMYIDTMEFOR-RQJHMYQMSA-N
    • SMILES: S1(C[C@@H]2[C@H](C1)N(CCN2)S(C)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 254.03949928g/mol
  • Monoisotopic Mass: 254.03949928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 100Ų

rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-714829-0.05g
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
2109166-44-9
0.05g
$1417.0 2023-05-29
Enamine
EN300-714829-0.1g
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
2109166-44-9
0.1g
$1484.0 2023-05-29
Enamine
EN300-714829-0.25g
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
2109166-44-9
0.25g
$1551.0 2023-05-29
Enamine
EN300-714829-0.5g
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
2109166-44-9
0.5g
$1619.0 2023-05-29
Enamine
EN300-714829-1.0g
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
2109166-44-9
1g
$1686.0 2023-05-29
Enamine
EN300-714829-2.5g
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
2109166-44-9
2.5g
$3304.0 2023-05-29
Enamine
EN300-714829-5.0g
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
2109166-44-9
5g
$4890.0 2023-05-29
Enamine
EN300-714829-10.0g
rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
2109166-44-9
10g
$7250.0 2023-05-29

Additional information on rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione

Comprehensive Overview of rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione (CAS No. 2109166-44-9)

The compound rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione (CAS No. 2109166-44-9) is a highly specialized chemical entity with significant potential in pharmaceutical research and development. Its unique structural features, including the thieno[3,4-b]piperazine core and methanesulfonyl moiety, make it a subject of interest for medicinal chemists exploring novel therapeutic agents. This article delves into its properties, applications, and relevance in contemporary drug discovery.

One of the most frequently searched questions regarding this compound is: "What is the role of rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione in drug development?" The answer lies in its potential as a scaffold for designing central nervous system (CNS) therapeutics. The piperazine ring system is a common pharmacophore in CNS-active drugs, and the thieno fusion enhances its binding affinity to specific biological targets. Researchers are particularly interested in its stereochemistry, as the (4aR,7aS) configuration may influence its pharmacokinetic profile.

Recent trends in pharmaceutical research highlight the growing demand for sulfonyl-containing compounds due to their metabolic stability and ability to modulate protein-protein interactions. The methanesulfonyl group in this molecule aligns with this trend, making it a valuable candidate for further investigation. Additionally, the dione functionality introduces redox-active properties, which could be exploited in designing enzyme inhibitors or proteolysis-targeting chimeras (PROTACs)—a hot topic in targeted protein degradation therapies.

Another common query is: "How is rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione synthesized?" While detailed synthetic protocols are proprietary, the general approach involves the construction of the octahydrothieno[3,4-b]piperazine core followed by selective methanesulfonylation. The stereochemistry is controlled using chiral auxiliaries or asymmetric catalysis, ensuring the desired (4aR,7aS) configuration. Purification typically involves chromatographic techniques to achieve high enantiomeric purity.

The compound's physicochemical properties, such as its logP and aqueous solubility, are critical for its bioavailability and formulation development. Preliminary studies suggest moderate lipophilicity, which may facilitate blood-brain barrier (BBB) penetration—a key consideration for CNS-targeted drugs. Researchers are also exploring its in vitro and in vivo stability to assess its suitability for long-term therapeutic use.

In the context of precision medicine, this compound's potential as a selective modulator of neurotransmitter receptors is being investigated. The thieno[3,4-b]piperazine scaffold resembles structures found in several FDA-approved drugs, underscoring its pharmacological relevance. Moreover, its dione moiety offers opportunities for derivatization, enabling the development of prodrugs or bioconjugates for targeted delivery.

As the pharmaceutical industry shifts toward AI-driven drug discovery, compounds like rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione are being screened virtually for interactions with orphan G-protein-coupled receptors (GPCRs) and other underexplored targets. This approach accelerates hit identification and reduces development costs, aligning with the industry's focus on sustainable innovation.

In summary, rac-(4aR,7aS)-1-methanesulfonyl-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione (CAS No. 2109166-44-9) represents a promising candidate for advancing neurotherapeutics and targeted drug delivery. Its structural complexity and functional versatility position it at the forefront of modern medicinal chemistry, addressing unmet medical needs in CNS disorders and beyond.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.